molecular formula C10H8F3NO B572394 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol CAS No. 1263280-39-2

2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Cat. No.: B572394
CAS No.: 1263280-39-2
M. Wt: 215.175
InChI Key: OCSJDSSFVBWSFW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, known to be a component of numerous biologically active compounds and natural products . Indole derivatives are extensively investigated for their wide spectrum of pharmacological activities, which can include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties . The incorporation of a trifluoromethyl group into the indole core is a common strategy in lead compound optimization, as this moiety can profoundly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound serves as a valuable building block for the synthesis and development of novel therapeutic agents, providing researchers with a key intermediate to explore new chemical space and structure-activity relationships. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJDSSFVBWSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(C(F)(F)F)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676459
Record name 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30676459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-39-2
Record name 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
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Preparation Methods

Alkylation of Indolic Precursors

The most direct route involves alkylation of 7-hydroxyindole with 2,2,2-trifluoroethyl iodide. Patent US8471039B2 details a two-step process where 2-methoxy phenol undergoes O-alkylation with trifluoroethyl iodide in the presence of potassium carbonate in toluene at 90–120°C for 8–11 hours. Subsequent demethylation using boron tribromide in dichloromethane at −10°C yields the phenolic intermediate, which is then coupled with 7-hydroxyindole via Mitsunobu conditions (DIAD, PPh₃) to install the ethanol moiety.

Key Reaction Parameters:

StepReagentsTemperatureTimeYield
O-AlkylationK₂CO₃, CF₃CH₂I110°C9.5 h78%
DemethylationBBr₃, CH₂Cl₂−15°C2 h85%
MitsunobuDIAD, PPh₃RT12 h63%

This method faces challenges in regioselectivity due to competing N-alkylation of indole, requiring careful pH control during workup.

Reductive Amination Strategies

Ketone Intermediate Reduction

A 2025 study (PubChem CID:46835542) describes the synthesis via reduction of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone using sodium borohydride in methanol. The ketone precursor is prepared through Friedel-Crafts acylation of indole with trifluoroacetic anhydride (TFAA) in dichloroethane (DCE) at reflux (85°C), achieving 72% conversion.

Mechanistic Insight :
The reaction proceeds through acylium ion formation, with TFAA activating the indole’s C7 position for electrophilic attack. Steric hindrance at C3 directs acylation to C7, as confirmed by 19F^{19}\text{F} NMR. Reduction of the ketone with NaBH₄ at 0°C affords the ethanol derivative in 89% yield, with minimal over-reduction byproducts.

Radical-Mediated Approaches

Copper-Catalyzed Trifluoromethylation

Recent advances employ copper sulfide (Cu₂S) and magnesium triflate to mediate radical trifluoromethylation of indol-7-yl acetaldehyde. As detailed in RSC publications, the reaction uses di-tert-butyl peroxide (DTBP) as an oxidant in DCE at 120°C, generating CF₃ radicals that couple with the aldehyde intermediate.

Optimized Conditions :

  • Catalyst: Cu₂S (5 mol%), Mg(OTf)₂ (1 equiv)

  • Solvent: DCE

  • Temperature: 120°C

  • Time: 12 h

  • Yield: 68%

Notably, adding TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) quenches the reaction, confirming radical intermediacy.

Multi-Step Synthesis from Nitroindoles

Protective Group Strategies

A 10-step route from 4-nitroindole (ACS JOC, 2021) involves:

  • Silylation of N1 with triisopropylsilyl chloride (TIPSCl)

  • Boc protection at C4

  • Lithiation at C7 using n-BuLi (−78°C)

  • Quenching with trifluoroacetaldehyde ethyl hemiacetal

This method achieves 41% overall yield but requires chromatographic separation of regioisomers after deprotection.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionHigh atom economyLow regioselectivityPilot-scale feasible
Reductive AminationMild conditionsRequires ketone precursorLab-scale only
Radical CouplingNo pre-functionalizationHigh temperaturesNeeds optimization
Multi-Step SynthesisHigh purityLengthy procedureNot industrial

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetone derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol

  • Molecular Formula: C₁₁H₁₀F₃NO
  • Molecular Weight : 229.20 g/mol
  • CAS : 318-54-7
  • Key Differences: The trifluoroethanol group is attached to the 3rd position of the indole ring instead of the 7th. A methyl group is present at the indole nitrogen (N1), increasing hydrophobicity and steric bulk .
  • Applications : Used in chiral recognition studies due to its stereogenic center; the methyl group may enhance stability in biological assays compared to the unmethylated derivative.

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

  • Molecular Formula: C₈H₆F₃NO₂
  • Molecular Weight : 209.13 g/mol
  • CAS : 453-77-0
  • Key Differences :
    • Replaces the indole ring with a 3-nitrophenyl group , altering electronic properties (strong electron-withdrawing nitro group) and reducing aromatic π-π interactions .
  • Applications : Primarily an intermediate in organic synthesis; nitro groups facilitate further functionalization via reduction or substitution.

2,2,2-Trifluoro-1-(9-anthryl)ethanol

  • Molecular Formula : C₁₆H₁₁F₃O
  • Molecular Weight : 276.25 g/mol
  • Key Differences :
    • Features an anthracene moiety instead of indole, providing a larger aromatic system for enhanced π-stacking and fluorescence properties .
  • Applications : Widely used as a chiral solvating agent in NMR spectroscopy for enantiomer discrimination; the anthracene group improves chiral induction compared to smaller aromatic systems.

Structural and Functional Analysis

Substituent Position Effects

  • Indole-7-yl vs. Electronic effects differ: The 3rd position is more electron-rich due to resonance effects, while the 7th position is influenced by inductive effects from the nitrogen atom.

Impact of Trifluoroethanol Group

  • The -CF₃ group increases lipophilicity and metabolic stability, critical for drug design.
  • The hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions in chiral recognition applications .

Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol Not reported Moderate in DMSO, MeOH ~1.5
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol Not reported Low in water, high in DCM ~2.2
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol Not reported High in acetone, low in hexane ~1.8

Research Findings and Challenges

  • Synthetic Challenges : Alkylation at the indole 7th position requires precise conditions to avoid side reactions (e.g., N-alkylation) .
  • Chiral Discrimination: The trifluoroethanol group in 2,2,2-Trifluoro-1-(9-anthryl)ethanol shows superior enantioselectivity compared to indole analogs, highlighting the role of aromatic system size in chiral environments .

Biological Activity

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action. The focus is on its antimicrobial, antimalarial, antioxidant, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with trifluoromethyl ketones. This process can be catalyzed under high-pressure conditions to enhance yields and selectivity. For example, a hydroxyalkylation method using trifluoroethanol has been reported to produce various indole derivatives efficiently .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study found that derivatives with trifluoromethyl groups showed enhanced activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0338 mg/mL against resistant strains such as Staphylococcus aureus MRSA .

Antimalarial Activity

The antimalarial potential of this compound has been evaluated against Plasmodium falciparum. Compounds derived from 1-(indol-7-yl)ethanones displayed moderate to significant activity. For example, derivatives with a trifluoroacetyl group at the 3-position showed IC50 values ranging from 1.43 µM to 5.15 µM against the chloroquine-sensitive strain of P. falciparum (3D7). The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and metabolic stability of these compounds .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The DPPH radical scavenging assay indicated that certain derivatives possess significant antioxidant capabilities, which may contribute to their overall biological activity .

Anticancer Activity

In vitro studies have shown that some derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer). The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation pathways . The structure-activity relationship (SAR) analysis suggests that the substitution pattern on the indole ring significantly influences anticancer potency.

Case Study 1: Antimalarial Efficacy

A series of indole derivatives were synthesized and tested for antiplasmodial activity. Among them, compound 4a , substituted with a trifluoroacetyl group at the 3-position, exhibited an IC50 value of 2.52 µM. This was compared to its precursor 3a , which had an IC50 value of 1.43 µM, demonstrating that the trifluoroacetyl substitution can modulate biological activity positively .

Case Study 2: Antimicrobial Properties

A study focusing on the antimicrobial efficacy of indole derivatives revealed that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed standard microbiological techniques to determine MIC values and assess the potential for developing new antimicrobial agents targeting resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, and how can regioselectivity be controlled during indole functionalization?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and a 7-substituted indole derivative. Reaction conditions (e.g., low temperatures in dichloromethane) minimize side products and improve yield . Regioselectivity at the indole C7 position is achieved using steric or electronic directing groups during indole synthesis. Purification via column chromatography or recrystallization is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

  • Methodology :

  • ¹H NMR : The C7-substituted indole proton exhibits distinct downfield shifts (~δ 7.8–8.2 ppm) compared to C3/C5 isomers.
  • ¹³C NMR : The trifluoromethyl carbon resonates near δ 125–130 ppm (quartet due to J coupling with fluorine).
  • IR : Strong absorption bands at ~3350 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-F stretches).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 244.0745 (C₁₀H₈F₃NO⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via HPLC or TLC over 1–6 months can monitor degradation, particularly oxidation of the hydroxyl group to a ketone .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or kinetic resolution. Enantiomeric excess (ee) can be analyzed via chiral HPLC or NMR with chiral shift reagents like (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution or cross-coupling reactions?

  • Methodology : The electron-withdrawing CF₃ group activates the adjacent hydroxyl for substitution (e.g., Mitsunobu reactions). DFT calculations can map transition states, while kinetic studies (Eyring plots) quantify activation parameters. LC-MS monitors intermediates .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in medicinal chemistry studies?

  • Methodology :

  • Docking simulations : Use software (AutoDock Vina) to predict binding modes, leveraging the trifluoromethyl group’s hydrophobic interactions.
  • Enzyme assays : Test inhibition of cytochrome P450 isoforms or kinases, comparing IC₅₀ values with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles during scale-up?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors.
  • In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to detect transient intermediates.
  • Byproduct characterization : HRMS and 2D NMR (e.g., HSQC, COSY) identify side products like indole ring-opened species .

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